molecular formula C16H15BrF3N3O2 B361234 Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 494861-39-1

Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B361234
CAS No.: 494861-39-1
M. Wt: 418.21g/mol
InChI Key: DTPRNVIVUXKQTO-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C16H15BrF3N3O2 and its molecular weight is 418.21g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process typically starting from ethyl 4,4,4-trifluoro-3-oxobutanoate and 4-bromobenzaldehyde. The reaction proceeds through a series of condensation reactions leading to the formation of the tetrahydropyrazolo[1,5-a]pyrimidine core. The structure has been confirmed using X-ray crystallography, revealing a flattened envelope conformation of the pyrimidine ring and centrosymmetric dimers formed by hydrogen bonding interactions in the crystal lattice .

Key Structural Features

  • Molecular Formula : C16H11BrF3N3O2
  • Molecular Weight : 404.17 g/mol
  • Key Functional Groups :
    • Bromophenyl group
    • Trifluoromethyl group
    • Tetrahydropyrazolo[1,5-a]pyrimidine core

Biological Activity

The biological activity of this compound is attributed to its unique pharmacophore structure. Studies have highlighted several areas where this compound exhibits significant activity:

Inhibitory Activities

  • Human Neutrophil Elastase Inhibition : The compound has shown promising results as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases .
  • Late Sodium Channel Blocker : It has been identified as a late sodium channel blocker which may have implications for cardiac health and arrhythmia treatment .
  • Hepatitis B Virus Surface Antigen Secretion Inhibition : Research indicates that this compound can inhibit the secretion of hepatitis B virus surface antigens, suggesting potential antiviral applications .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazolo[1,5-a]pyrimidines have revealed that derivatives like this compound exhibit selective cytotoxicity against various cancer cell lines. The structure-function relationship has been explored to optimize efficacy .

Enzymatic Activity

This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:

  • Dihydroorotate Dehydrogenase (DHODH) : Inhibition studies have shown that it can effectively inhibit DHODH in vitro, which is crucial for pyrimidine biosynthesis and is a target for immunosuppressive therapies .

Table of Biological Activities

Activity TypeResultReference
Human Neutrophil Elastase InhibitionSignificant inhibition observed
Late Sodium Channel BlockerEffective blocking in cardiac models
Hepatitis B Virus InhibitionReduced antigen secretion
Anticancer ActivityCytotoxicity against cancer cell lines
DHODH InhibitionEffective inhibition noted

Notable Research Findings

  • A study demonstrated that derivatives with trifluoromethyl substitutions enhance biological activity due to increased lipophilicity and potential for better receptor binding .
  • Another investigation highlighted the importance of the bromophenyl moiety in enhancing selectivity towards specific biological targets such as HNE and sodium channels .

Properties

IUPAC Name

ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrF3N3O2/c1-2-25-15(24)11-8-21-23-13(16(18,19)20)7-12(22-14(11)23)9-3-5-10(17)6-4-9/h3-6,8,12-13,22H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPRNVIVUXKQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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